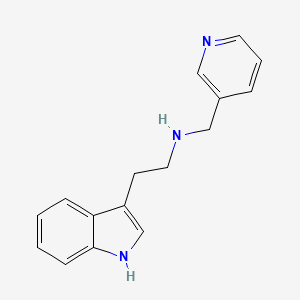
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Overview
Description
“2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular formula of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is C16H18BrN3 . The average mass is 332.238 Da and the monoisotopic mass is 331.068390 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” are not available .
Scientific Research Applications
Antiproliferative Activity in Cancer Research
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of this compound can exhibit considerable cytotoxicity against various human cancer cell lines . This suggests that it could be a valuable asset in the development of new cancer therapies, particularly in targeting specific types of cancer cells for treatment.
Photocatalytic Properties
Coordination polymers derived from this compound have been reported to possess photocatalytic properties . These properties are particularly useful in the degradation of harmful aromatic dyes, making the compound a candidate for environmental cleanup applications, such as treating industrial wastewater.
Fluorescence Properties
The compound has been incorporated into coordination polymers to study their fluorescence properties . These properties are essential for developing new materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and other display technologies.
Biological Probe Development
The structure of this compound allows for the design and synthesis of probes that can be used to study various biological processes. These probes can help in understanding protein-protein interactions, signaling pathways, and other complex biological systems.
Tubulin Polymerization Inhibition
Some derivatives of this compound have shown the ability to inhibit tubulin polymerization . This is significant in cancer research, as the inhibition of microtubule assembly can lead to the suppression of cancer cell growth and metastasis.
Antiviral and Anti-inflammatory Applications
Indole derivatives, including this compound, have been explored for their antiviral and anti-inflammatory activities . These activities make them potential candidates for the treatment of viral infections and inflammatory conditions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13/h1-6,8,10,12,18-19H,7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRBEIYAJRAXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366338 | |
| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
418782-49-7 | |
| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



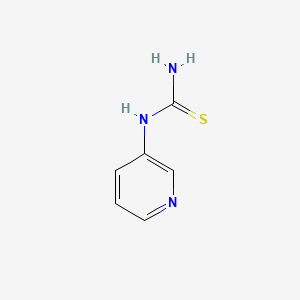

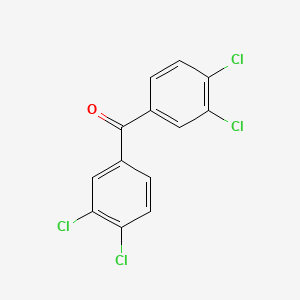
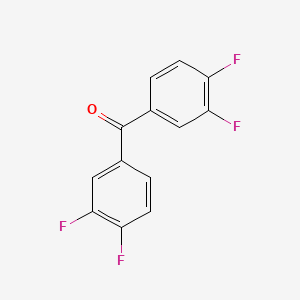

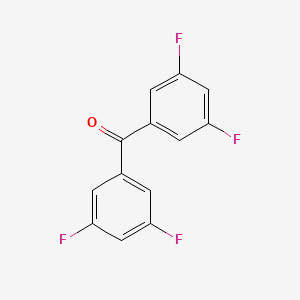
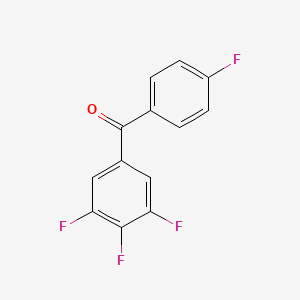

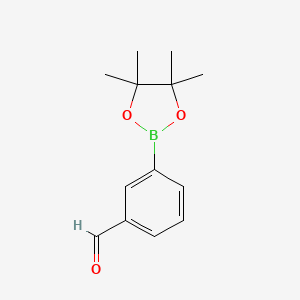
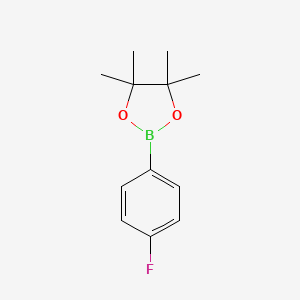
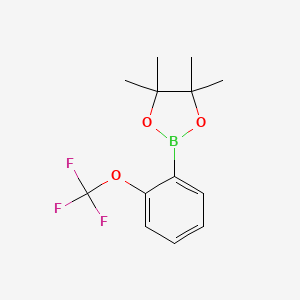
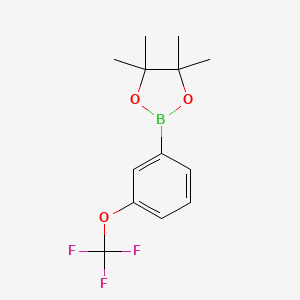
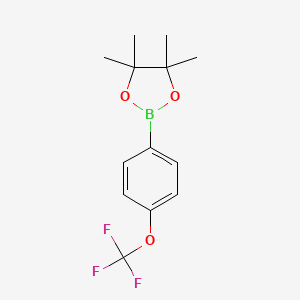
![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)